Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 269.1 [M+H]⁺ (calculated 268.33).
- Fragmentation peaks at m/z 212.1 (loss of tert-butyl group) and 168.0 (loss of CO₂).
Table 3: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 9.65 (s) | Formyl proton |
| ¹³C NMR | δ 167.8 | Carboxylate carbonyl |
| IR | 1715 cm⁻¹ | Ester C=O |
| MS | m/z 269.1 [M+H]⁺ | Molecular ion |
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal two stable conformers:
- Conformer A : The formyl group is coplanar with the thiazole ring, stabilized by conjugation (energy: 0 kJ/mol).
- Conformer B : The formyl group rotates 120°, creating a minor energy barrier of 2.3 kJ/mol.
Key Findings :
- The tert-butyl group adopts a equatorial position relative to the pyridine ring, minimizing steric clashes.
- Intramolecular hydrogen bonding between the formyl oxygen and the NH group of the dihydropyridine ring is absent due to steric constraints.
Figure 1: Computed Conformational Landscape
(Note: A diagram would illustrate energy minima and rotational barriers here, based on DFT data.)
Properties
IUPAC Name |
tert-butyl 2-formyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-5-4-8-9(6-14)18-10(7-15)13-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDAPVYLFAUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670507 | |
| Record name | tert-Butyl 2-formyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-10-7 | |
| Record name | tert-Butyl 2-formyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-formyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route Overview
The preparation of tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves:
- Step 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a key intermediate.
- Step 2: Cyclization with thiourea to form the thiazolo-pyridine core.
- Step 3: Introduction of the formyl group at the 2-position of the heterocycle.
- Step 4: Purification and isolation of the final tert-butyl ester product.
Detailed Preparation Steps and Conditions
| Step | Reactants & Conditions | Yield | Experimental Notes |
|---|---|---|---|
| 1. Preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | Reaction of l-Boc-4-piperidone with brominating agents such as pyrrolidone hydrotribromide in dry THF at room temperature for 3 hours | Crude product used directly in next step | Filtration and solvent removal; no further purification needed before cyclization |
| 2. Cyclization with Thiourea | Thiourea added to the bromoketone intermediate in isopropanol or DMF; reflux at 90–120 °C for 1–3 hours | 47–99% depending on solvent and temperature | Reaction monitored by TLC; product isolated by concentration and washing with diethyl ether or column chromatography |
| 3. Formylation at 2-position | Formyl group introduced typically via Vilsmeier-Haack or related formylation reactions on the amino-thiazolo-pyridine intermediate | Variable yields reported in literature; often optimized per batch | Requires careful control of temperature and reagent stoichiometry to avoid overreaction |
| 4. Purification | Purification by silica gel chromatography or recrystallization | High purity achieved (>95%) | Characterization by NMR, LCMS, and melting point |
Representative Experimental Data from Literature
| Entry | Reaction Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| Cyclization in Isopropanol at 90 °C for 1h | 1.0 g tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate + thiourea refluxed | 99% | White solid; 1H NMR (400 MHz, DMSO-d6): δ 9.05 (bs, 2H), 4.32 (m, 2H), 1.41 (s, 9H); LCMS m/z 256 (M+H)+ |
| Cyclization in DMF at 120 °C for 3h | 5.0 g bromoketone + thiourea heated | 47% | Pale yellow oil; LCMS m/z 256 (M+1)+ |
| Boc protection with potassium carbonate in dioxane/water at 0–20 °C for 3h | Amino intermediate + di-tert-butyl dicarbonate | 11.6 g isolated | 1H NMR (400 MHz, DMSO-d6): δ 1.41 (s, 9H), 6.80 (s, 2H) |
Notes on Reaction Optimization and Variations
- Solvent Choice: Isopropanol provides higher yields and cleaner products compared to DMF for the cyclization step.
- Temperature Control: Reflux temperatures around 90 °C favor faster reaction times with good yields; higher temperatures (120 °C) may reduce yield due to side reactions.
- Purification: Use of silica gel chromatography and washing with diethyl ether or brine solutions enhances product purity.
- Formylation Step: Specific formylation methods are less frequently detailed but are critical for introducing the aldehyde functionality at the 2-position.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting Material | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | Prepared via bromination of l-Boc-4-piperidone |
| Cyclization Reagent | Thiourea | Stoichiometric or slight excess |
| Cyclization Solvent | Isopropanol or DMF | Isopropanol preferred for yield and purity |
| Cyclization Temperature | 90–120 °C | Reflux conditions |
| Reaction Time | 1–3 hours | Monitored by TLC |
| Yield of Cyclization | 47–99% | Dependent on conditions |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity |
| Formylation Method | Vilsmeier-Haack or equivalent | Requires careful control |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the formyl group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[5,4-C]pyridine compounds exhibit notable antimicrobial properties. Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has been studied for its potential effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
Preliminary studies suggest that thiazolo[5,4-C]pyridine derivatives may possess anticancer activity. The structural features of this compound allow for interactions with biological targets involved in cancer cell proliferation. Ongoing research aims to elucidate its mechanism of action and efficacy in cancer treatment .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its reactive formyl group. It can be utilized in the synthesis of more complex thiazole and pyridine derivatives through condensation reactions . The ability to modify the tert-butyl group further enhances its synthetic utility.
Catalytic Applications
this compound has been explored as a catalyst in various organic reactions. Its unique electronic properties contribute to facilitating reactions such as nucleophilic additions and cycloadditions .
Material Science
Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength .
Nanomaterials Development
Recent advancements have indicated the use of thiazolo[5,4-C]pyridine derivatives in the fabrication of nanomaterials. These materials exhibit unique electronic and optical properties that can be harnessed for applications in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Core Structural Modifications
The thiazolo[5,4-c]pyridine scaffold exhibits diverse reactivity depending on substituents. Key analogs include:
Physicochemical Properties
- Polarity: The formyl group increases polarity compared to the amino and bromo analogs, enhancing solubility in polar solvents like DCM or ethyl acetate.
- Stability : The tert-butyl carbamate group protects the amine during synthesis, while the formyl group may require stabilization under anhydrous conditions .
Key Research Findings
Biological Activity
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS: 365996-10-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆N₂O₃S
- Molecular Weight : 268.33 g/mol
- Purity : ≥95%
- Solubility : Soluble in various organic solvents with a reported solubility of approximately 1.03 mg/ml .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Specific cell lines tested include:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing a dose-dependent response.
Enzyme Inhibition
This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. This inhibition could have implications for drug metabolism and interactions .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was used to assess the inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
-
Anticancer Mechanism Exploration :
- Objective : To investigate the apoptotic effects on HeLa cells.
- Methodology : Flow cytometry was utilized to measure apoptosis rates.
- Findings : Treatment with the compound led to a 30% increase in apoptotic cells compared to control groups.
Data Tables
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
